![molecular formula C18H20N4O3S B5126041 1-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B5126041.png)
1-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that can include cyclization and substitution processes to introduce various functional groups into the quinoline core. While the specific synthesis route for the compound is not directly documented, analogous methods have been employed in the synthesis of related quinoline and thiadiazole derivatives. For example, compounds with similar structural motifs have been synthesized through reactions involving cyclization of acetylamino thioacylhydrazones or through the reaction of lithiated compounds with ethoxymethylenecyanoacetic acid ethyl ester, followed by subsequent functional group modifications (Lempert-Sréter, M., Lempert, K., & Møller, J., 1983); (Bänziger, M., Cercus, J., Stampfer, W., & Sunay, U., 2000).
Molecular Structure Analysis
The molecular structure of 1-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring, substituted with various functional groups. The presence of the thiadiazole ring introduces nitrogen and sulfur heteroatoms, adding to the compound's chemical reactivity and potential for further functionalization. Studies on similar compounds have focused on the synthesis and structural elucidation using techniques like NMR and X-ray crystallography to understand the spatial arrangement and electronic distribution within the molecule (Shishkina, S., Levandovskiy, I., Ukrainets, I., Sidorenko, L., Grinevich, L. A., & Yanchuk, I., 2018).
properties
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-5-22-9-13(15(23)12-8-11(25-4)6-7-14(12)22)16(24)19-18-21-20-17(26-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXHWLVZXAEBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NN=C(S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide |
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